3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the transition-metal-free sp³ C-H amination reaction using molecular iodine from 2-pyridyl ketones and alkylamines . Another approach involves the condensation of pyridine-2-carboxaldehyde with appropriate amines in the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound often leverage scalable and efficient synthetic routes, such as the three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde under mild conditions . These methods allow for the incorporation of diverse functionalities and chiral substituents, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, transition metals, and various oxidizing and reducing agents . The conditions often involve ambient temperatures and pressures, making the reactions efficient and practical for laboratory and industrial settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield imidazo[1,5-a]pyridine derivatives with various functional groups .
Scientific Research Applications
3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in developing new therapeutic agents.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as COX-1 and COX-2, which are involved in the inflammatory response . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but differs in its chemical properties and applications.
Pyrazolo[1,5-a]pyrimidine: Another related compound with beneficial properties as antimetabolites in biochemical reactions.
Uniqueness
3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid stands out due to its versatility and wide range of applications. Its unique chemical structure allows for diverse functionalization, making it a valuable compound in various research and industrial fields .
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(dimethylamino)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-12(2)10-11-8(9(14)15)7-5-3-4-6-13(7)10/h3-6H,1-2H3,(H,14,15) |
InChI Key |
QZAJSEWXOBWWEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C2N1C=CC=C2)C(=O)O |
Origin of Product |
United States |
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